molecular formula C28H30F2N4O5S B10821571 1-(4-Fluorophenyl)-4-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]piperazine

1-(4-Fluorophenyl)-4-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]piperazine

Cat. No.: B10821571
M. Wt: 572.6 g/mol
InChI Key: YSSZKXGYBVLEJP-UHFFFAOYSA-N
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Description

AR234958 is a synthetic organic compound known for its role as an agonist for the angiotensin II receptor type 2 (AT2R) . This small molecule has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Reactions Analysis

AR234958 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AR234958 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of AT2R agonists.

    Biology: It helps in understanding the role of AT2R in various biological processes.

    Medicine: It has potential therapeutic applications in treating cardiovascular diseases and other conditions related to AT2R.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

AR234958 exerts its effects by binding to the angiotensin II receptor type 2 (AT2R). This binding activates specific molecular pathways that lead to various physiological responses. The exact molecular targets and pathways involved include the modulation of blood pressure and the regulation of cellular growth and differentiation .

Comparison with Similar Compounds

AR234958 is compared with other similar compounds, such as AR234960, which is another selective agonist for AT2R with an EC50 of 239 nM . The uniqueness of AR234958 lies in its specific binding affinity and selectivity for AT2R, making it a valuable tool in pharmacological research.

List of Similar Compounds

  • AR234960
  • Other AT2R agonists

Properties

Molecular Formula

C28H30F2N4O5S

Molecular Weight

572.6 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]piperazine

InChI

InChI=1S/C28H30F2N4O5S/c1-39-27-16-25(34(35)36)9-10-28(27)40(37,38)33-18-21(26(19-33)20-3-2-4-23(30)15-20)17-31-11-13-32(14-12-31)24-7-5-22(29)6-8-24/h2-10,15-16,21,26H,11-14,17-19H2,1H3

InChI Key

YSSZKXGYBVLEJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CC(C(C2)C3=CC(=CC=C3)F)CN4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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